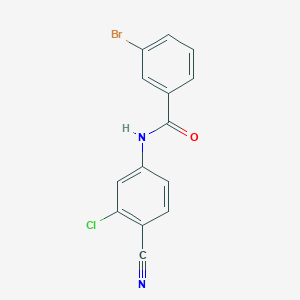

![molecular formula C19H21NO4 B5602755 2-[(4-异丙基苯氧基)乙酰氨基]苯甲酸甲酯](/img/structure/B5602755.png)

2-[(4-异丙基苯氧基)乙酰氨基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

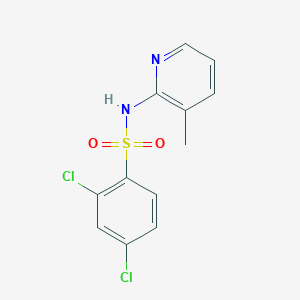

Methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate is a chemical compound likely involved in organic synthesis and medicinal chemistry due to its structural complexity. The compound contains functional groups that are characteristic of acetylamino benzoates, suggesting applications in creating heterocyclic systems and potential utility in pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions starting from basic building blocks like acetylacetone or acetoacetic esters, proceeding through intermediates like methyl N-[2,2-bis(acetyl)ethenyl]glycinate to obtain the final compound. These reactions may involve nucleophilic substitutions and condensations to introduce various functional groups into the molecule (Selič et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds in this class is analyzed using spectroscopic methods like NMR and crystallography. These analyses reveal the spatial arrangement of atoms, the presence of functional groups, and possible isomerism. The structure significantly influences the chemical reactivity and physical properties of the compound.

Chemical Reactions and Properties

Compounds similar to "methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate" participate in various chemical reactions, forming heterocyclic systems when reacted with N- and C-nucleophiles. These reactions lead to the synthesis of derivatives with potential biological activity. The chemical properties are defined by the reactivity of functional groups, such as amino, acetyl, and benzoate moieties, which can undergo further chemical transformations (Selič et al., 1997; Pizzioli et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, depend on the molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards other chemical species, and stability under different conditions, are influenced by the compound's functional groups. These properties are essential for predicting the compound's behavior in synthetic reactions and its potential interactions in biological systems.

- Lovro Selič, B. Stanovnik (1997). Methyl 2‐[bis(acetyl)ethenyl]aminopropenoate in the synthesis of heterocyclic systems. Journal of Heterocyclic Chemistry. Link to paper.

- Lucija Pizzioli, Brina Ornik, J. Svete, B. Stanovnik (1998). Synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate und methyl (E)‐2‐(benzoylamino)‐3‐cyanoprop‐2‐enoate. Helvetica Chimica Acta. Link to paper.

科学研究应用

光聚合进展

最近的研究引入了对光聚合领域产生重大影响的创新化合物。例如,已经提出将带有生色团基团的烷氧胺化合物作为光引发剂,该化合物在紫外线照射下分解生成烷基和硝氧基自由基。该化合物表现出起始生色团的光物理或光化学性质的变化,表明在开发新的光聚合技术中具有潜在应用 (Guillaneuf 等人,2010)。

杂环系统合成

对 2-[双(乙酰)乙烯基]氨基丙烯酸甲酯的研究为合成稠合杂环系统铺平了道路,证明了该化合物与 N- 和 C-亲核试剂反应生成吡啶并[1,2-a]嘧啶酮和噻唑并[3,2-a]嘧啶酮衍生物的能力。这些发现表明 2-[(4-异丙基苯氧基)乙酰氨基]苯甲酸甲酯和相关化合物在合成复杂杂环系统中的潜力,这将促进药物化学和药物开发的进步 (Selič & Stanovnik,1997)。

纳米腔限制效应

研究还探讨了纳米腔限制对麻醉剂类似物弛豫的影响,揭示了纳米笼内客体分子的光物理行为。这项研究重点关注 2-氨基-4,5-二甲氧基苯甲酸甲酯等化合物,表明对封装药物的光化学和光物理性质的理解具有重要意义,可能导致新型药物递送系统的开发 (Tormo 等人,2005)。

植物中的生物合成和释放

在植物生物学领域,作为金鱼草花中关键香味化合物的苯甲酸甲酯的生物合成和释放已得到彻底研究。该研究确定了一种新型酶,即 S-腺苷甲硫氨酸:苯甲酸羧甲基转移酶 (BAMT),负责苯甲酸甲酯生物合成中的最后一步。这项研究为花香产生的分子机制提供了宝贵的见解,为农业和园艺提供了潜在的应用 (Dudareva 等人,2000)。

安全和危害

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to handle all chemicals with care and take necessary safety precautions. For instance, one should avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention .

属性

IUPAC Name |

methyl 2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(2)14-8-10-15(11-9-14)24-12-18(21)20-17-7-5-4-6-16(17)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGDPNSNPCUJIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

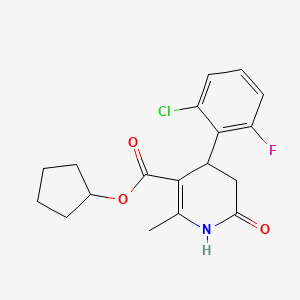

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)

![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5602703.png)

![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)

![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5602759.png)